N-Coeleneterazine
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Overview
Description
N-Coeleneterazine is a luciferin, a molecule that emits light after reacting with oxygen. It is found in many bioluminescent marine organisms, including jellyfish, sea pansies, and hydroids . This compound is widely used in bioluminescence research due to its ability to produce light in the presence of specific enzymes called luciferases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Coeleneterazine involves several steps, starting from commercially available starting materials. One common method involves the condensation of 4-hydroxybenzaldehyde with 2-aminopyrazine to form an intermediate, which is then cyclized to produce the imidazopyrazinone core . The reaction conditions typically require the use of polar aprotic solvents such as dimethylsulfoxide or dimethylformamide, and bases like sodium hydroxide or potassium tert-butoxide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated synthesis and purification systems . The use of high-performance liquid chromatography is common to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
N-Coeleneterazine undergoes several types of chemical reactions, including:
Oxidation: Reacts with oxygen to form an excited intermediate that emits light.
Reduction: Can be reduced to form various derivatives with different luminescent properties.
Substitution: Various substituents can be introduced to the core structure to modify its properties.
Common Reagents and Conditions
Oxidation: Typically involves molecular oxygen in the presence of luciferase enzymes.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Reagents such as alkyl halides and aryl halides are used under basic conditions.
Major Products
Oxyluciferin: The primary product formed during the oxidation reaction.
Various Derivatives: Formed through reduction and substitution reactions, each with unique luminescent properties.
Scientific Research Applications
N-Coeleneterazine has a wide range of applications in scientific research:
Chemistry: Used as a probe in chemiluminescence studies to understand reaction mechanisms.
Biology: Widely used in bioluminescence imaging to study cellular processes and gene expression.
Medicine: Employed in diagnostic assays and as a reporter in drug discovery.
Industry: Used in the development of biosensors and environmental monitoring tools.
Mechanism of Action
N-Coeleneterazine exerts its effects through a bioluminescent reaction. The compound reacts with oxygen in the presence of luciferase enzymes to form an excited intermediate, which then emits light as it returns to the ground state . The molecular targets include various luciferases found in marine organisms . The pathways involved are primarily oxidative, leading to the formation of oxyluciferin and the emission of light .
Comparison with Similar Compounds
N-Coeleneterazine is unique compared to other luciferins due to its specific luminescent properties and the range of derivatives that can be synthesized . Similar compounds include:
Firefly Luciferin: Produces light in the presence of firefly luciferase and requires adenosine triphosphate and magnesium ions as cofactors.
Vargulin: Found in certain marine organisms and produces blue light.
Cypridina Luciferin: Another marine luciferin with distinct luminescent properties.
This compound stands out due to its versatility and the ability to produce various derivatives with tailored luminescent properties .
Properties
Molecular Formula |
C30H25N3O4 |
---|---|
Molecular Weight |
491.5 g/mol |
IUPAC Name |
(2S,8S)-8-benzyl-2-hydroperoxy-6-(4-hydroxyphenyl)-2-(naphthalen-2-ylmethyl)-7,8-dihydroimidazo[1,2-a]pyrazin-3-one |
InChI |
InChI=1S/C30H25N3O4/c34-25-14-12-23(13-15-25)27-19-33-28(26(31-27)17-20-6-2-1-3-7-20)32-30(37-36,29(33)35)18-21-10-11-22-8-4-5-9-24(22)16-21/h1-16,19,26,31,34,36H,17-18H2/t26-,30-/m0/s1 |
InChI Key |
OMOBIXPIGAIKCC-YZNIXAGQSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@H]2C3=N[C@@](C(=O)N3C=C(N2)C4=CC=C(C=C4)O)(CC5=CC6=CC=CC=C6C=C5)OO |
Canonical SMILES |
C1=CC=C(C=C1)CC2C3=NC(C(=O)N3C=C(N2)C4=CC=C(C=C4)O)(CC5=CC6=CC=CC=C6C=C5)OO |
Origin of Product |
United States |
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